N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide
Overview
Description
N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide, also known as PBE-5, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of nicotinamide, which is a form of vitamin B3. PBE-5 is a small molecule that has demonstrated promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide involves the inhibition of the AKT/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. This compound also inhibits the expression of various proteins that are involved in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory effects and to improve insulin sensitivity, which may have potential therapeutic applications in diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide is its low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of this compound as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.
Scientific Research Applications
N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the migration and invasion of cancer cells, which are important factors in tumor metastasis.
properties
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-12-22-16-8-4-3-7-15(16)21-17(22)9-11-20-18(23)14-6-5-10-19-13-14/h3-8,10,13H,2,9,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWVXVEXNUULV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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